3-methyl-N-[4-(undecylcarbamoyl)phenyl]benzamide
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Overview
Description
3-methyl-N-[4-(undecylcarbamoyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by the presence of a benzamide core with a methyl group at the 3-position and an undecylcarbamoyl group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-(undecylcarbamoyl)phenyl]benzamide typically involves the following steps:
Preparation of 3-methylbenzoic acid: This can be achieved through the Friedel-Crafts acylation of toluene with acetyl chloride, followed by oxidation of the resulting 3-methylacetophenone.
Formation of 3-methylbenzoyl chloride: The 3-methylbenzoic acid is then converted to its corresponding acid chloride using thionyl chloride.
Amidation reaction: The 3-methylbenzoyl chloride is reacted with 4-(undecylcarbamoyl)aniline in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[4-(undecylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methyl group at the 3-position can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid, and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-methylbenzoic acid derivatives.
Reduction: 3-methyl-N-[4-(undecylcarbamoyl)phenyl]benzylamine.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
3-methyl-N-[4-(undecylcarbamoyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-(undecylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering gene expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide .
- 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide .
- N-{4-Methyl-3-[(3-pyrimidin-4-ylpyridin-2-yl)amino]phenyl}-3-(trifluoromethyl)benzamide .
Uniqueness
3-methyl-N-[4-(undecylcarbamoyl)phenyl]benzamide is unique due to its specific structural features, such as the undecylcarbamoyl group, which imparts distinct physicochemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H36N2O2 |
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Molecular Weight |
408.6 g/mol |
IUPAC Name |
3-methyl-N-[4-(undecylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C26H36N2O2/c1-3-4-5-6-7-8-9-10-11-19-27-25(29)22-15-17-24(18-16-22)28-26(30)23-14-12-13-21(2)20-23/h12-18,20H,3-11,19H2,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
GTDQFHVHQXDDMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
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